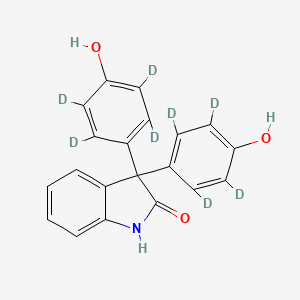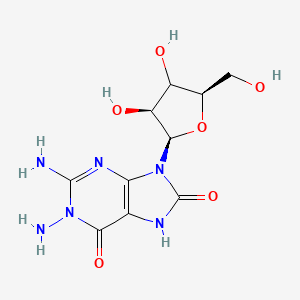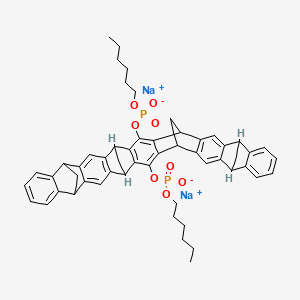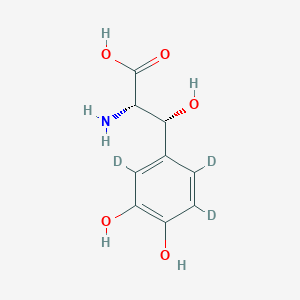
Oxyphenisatine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyphenisatine-d8 is a deuterated form of oxyphenisatine, a compound known for its laxative properties. The deuterium labeling (d8) is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems. Oxyphenisatine itself was historically used as a laxative but was withdrawn from the market due to its association with liver damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxyphenisatine-d8 involves the condensation of isatin with phenol. The reaction typically proceeds under acidic conditions, where the ketone group of isatin is protonated, allowing the oxygen to be replaced by electron-rich moieties . The deuterated form is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterated compound. The use of deuterated solvents and reagents is crucial in maintaining the integrity of the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions: Oxyphenisatine-d8 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Oxyphenisatine-d8 is widely used in scientific research due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of oxyphenisatine-d8 involves its interaction with the gastrointestinal tract, where it stimulates peristalsis and increases water content in the intestines, leading to its laxative effect. The deuterium labeling allows researchers to trace its metabolic pathways and understand its interactions at the molecular level .
Comparison with Similar Compounds
Oxyphenisatine-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
- Bisacodyl
- Sodium picosulfate
- Phenolphthalein
These compounds share similar laxative properties but lack the deuterium labeling, making this compound particularly valuable in research settings for tracing and studying metabolic pathways .
Properties
Molecular Formula |
C20H15NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3,3-bis(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C20H15NO3/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)17-3-1-2-4-18(17)21-19(20)24/h1-12,22-23H,(H,21,24)/i5D,6D,7D,8D,9D,10D,11D,12D |
InChI Key |
SJDACOMXKWHBOW-OIIWATDQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(C3=CC=CC=C3NC2=O)C4=C(C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)



![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)





![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)
